molecular formula C26H25D3Cl2N4O4 B602486 Ketoconazole-D3 CAS No. 1217766-70-5

Ketoconazole-D3

Numéro de catalogue B602486
Numéro CAS: 1217766-70-5
Poids moléculaire: 534.45
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ketoconazole-D3 is a broad-spectrum triazole antifungal agent that has activity against various strains such as C. albicans, C. krusei, C. tropicalis, C. glabrata, C. parapsilosis, C. neoformans, and A. fumigatus . It is intended for use as an internal standard for the quantification of ketoconazole by GC- or LC-MS .


Synthesis Analysis

While specific synthesis details for Ketoconazole-D3 were not found, it is known that ketoconazole thiosemicarbazone analogues were synthesized wherein condensation of different thiosemicarbazides substituted by different cyclic and aromatic amines with ketoconazole was done .


Molecular Structure Analysis

The molecular structure of Ketoconazole-D3 involves various molecular moieties. The structure and dynamics of these moieties have been studied by measuring chemical shift anisotropy tensor and site-specific spin-lattice relaxation time .


Chemical Reactions Analysis

Ketoconazole-D3 is known to inhibit the fungal cytochrome P450 (CYP) isoform CYP51, also known as lanosterol 14α-demethylase, which arrests ergosterol biosynthesis at the fungal membrane . It also inhibits human CYP3A4 .

Applications De Recherche Scientifique

Antifungal Agent

Ketoconazole-D3 is a broad-spectrum triazole antifungal agent . It has activity against various fungi such as Candida spp., Cryptococcus spp., Aspergillus spp., Fusarium spp., Scedosporium spp., Penicillium spp., and Zygomycetes . It is particularly effective in inhibiting the growth of these fungi, making it a valuable tool in the treatment of fungal infections .

Inhibition of Cytochrome P450

Ketoconazole-D3 works by blocking cytochrome P450 14a-demethylase (P45014DM), an enzyme in the sterol biosynthesis pathway that leads from lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, a key component of fungal cell membranes, thereby inhibiting fungal growth .

Treatment of Skin Conditions

Ketoconazole-D3 is used in the treatment of skin conditions such as ringworm, dandruff, and seborrhoeic dermatitis . It has been found to be more effective than other formulations in treating severe dandruff and seborrhoeic dermatitis .

Inhibition of Testosterone Biosynthesis

Ketoconazole-D3 is effective in inhibiting testosterone biosynthesis in vitro by blocking the 17a-hydroxylase and 17, 20-desmolase reactions involved in the process .

Internal Standard for Quantification

Ketoconazole-D3 is used as an internal standard for the quantification of ketoconazole by GC- or LC-MS . This allows for accurate measurement and analysis of ketoconazole levels in various samples .

Potential Cancer Treatment

Research is being conducted into the potential use of Ketoconazole-D3 in cancer treatment . The combination of Ketoconazole-D3 with 1,25-dihydroxycholecalciferol (DHC), a vitamin D3 metabolite, is being investigated for enhanced anticancer activity .

Mécanisme D'action

Target of Action

Ketoconazole primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol , which is the fungal equivalent of cholesterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis is critical for the growth and survival of the fungus .

Mode of Action

Ketoconazole interacts with its primary target, the 14-α-sterol demethylase, inhibiting its activity . This interaction results in the inhibition of ergosterol synthesis, leading to increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . This disruption in the cell membrane’s integrity inhibits the growth of the fungus .

Biochemical Pathways

The inhibition of ergosterol synthesis by Ketoconazole disrupts the sterol biosynthesis pathway . This disruption affects the fluidity and integrity of the fungal cell membrane, impairing its function and leading to the death of the fungal cell . Additionally, Ketoconazole has been shown to interfere with the lipid metabolism in the host’s skin, affecting the lipid profile and potentially influencing the lipid metabolism of the Malassezia genus .

Pharmacokinetics

Ketoconazole is extensively metabolized in the liver, predominantly through oxidation and O-dealkylation . The major metabolite of Ketoconazole is M2, an end product resulting from the oxidation of the imidazole moiety . CYP3A4 is known to be the primary contributor to this reaction, with some contribution from CYP2D6 .

Result of Action

The inhibition of ergosterol synthesis by Ketoconazole leads to increased fungal cellular permeability, disrupting the integrity of the fungal cell membrane and inhibiting the growth of the fungus . This results in the death of the fungal cell and the subsequent clearance of the fungal infection . Additionally, Ketoconazole has been shown to have immunosuppressive activity , which may contribute to its therapeutic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ketoconazole. For instance, the presence of lipophilic yeasts from the Malassezia genus in the host’s skin can affect the efficacy of Ketoconazole . The lipid composition of the stratum corneum is potentially important for skin barrier disruption and chronic inflammation . Therefore, changes in the host’s lipid profile, induced by Ketoconazole, can impact the efficacy of the drug .

Safety and Hazards

Ketoconazole can cause serious harm to your liver that may result in liver transplant or cause death . It can also cause severe liver injuries and adrenal gland problems and can lead to harmful drug interactions with other medications .

Propriétés

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-SIULDFEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.